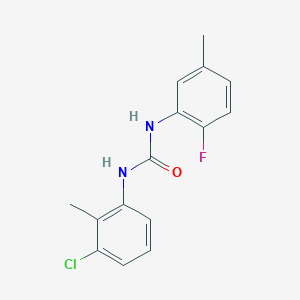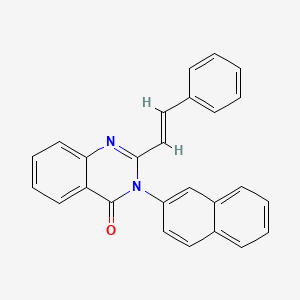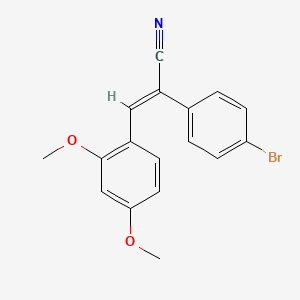
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are involved in the inflammatory response and tumor growth. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2, resulting in a decrease in inflammation. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea in lab experiments is its high potency and selectivity, which allows for the specific targeting of certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use as a pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea and its potential side effects.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine and 2-fluoro-5-methylphenylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been studied for its potential use in agriculture as a pesticide.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-6-7-12(17)14(8-9)19-15(20)18-13-5-3-4-11(16)10(13)2/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFSDADGTVUJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)